Product packaging for (6-Bromo-2,3-dimethoxyphenyl)methanol(Cat. No.:CAS No. 107290-27-7)

(6-Bromo-2,3-dimethoxyphenyl)methanol

Cat. No.: B3045443
CAS No.: 107290-27-7
M. Wt: 247.09 g/mol
InChI Key: YVUAFURUVLLHHU-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dimethoxyphenyl)methanol is a brominated and methoxylated benzyl alcohol derivative of interest in scientific research and development. This compound features a benzene ring substituted with a bromine atom, two methoxy groups, and a hydroxymethyl group, making it a valuable building block for the synthesis of more complex molecules. Its structure allows for further functionalization at the bromine site via metal-catalyzed cross-coupling reactions and at the alcohol group through oxidation or esterification. As such, it is primarily utilized as a key synthetic intermediate in organic synthesis and medicinal chemistry for the construction of potential pharmaceutical candidates or functional materials. The presence of bromine and methoxy groups can influence the electronic properties and binding affinity of resulting molecules. This product is intended for research purposes only and is not for human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO3 B3045443 (6-Bromo-2,3-dimethoxyphenyl)methanol CAS No. 107290-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-2,3-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUAFURUVLLHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571891
Record name (6-Bromo-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107290-27-7
Record name (6-Bromo-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 6 Bromo 2,3 Dimethoxyphenyl Methanol

Synthesis from 2,3-Dimethoxybenzaldehyde (B126229) Derivatives

A common and direct pathway to (6-Bromo-2,3-dimethoxyphenyl)methanol begins with the corresponding aldehyde, 2,3-dimethoxybenzaldehyde. This route involves an initial electrophilic aromatic substitution to install the bromine atom, followed by the reduction of the aldehyde functionality.

The regioselective bromination of 2,3-dimethoxybenzaldehyde is a critical step to produce the key intermediate, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148). The two methoxy (B1213986) groups are ortho, para-directing, and the aldehyde group is a meta-directing deactivator. The position ortho to one methoxy group and meta to the aldehyde (C6) is a plausible site for substitution.

A documented method for this transformation involves the use of N-bromosuccinimide (NBS) as the brominating agent. scielo.br In a typical procedure, 2,3-dimethoxybenzaldehyde is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). scielo.br A solution of NBS, also in DMF, is added dropwise to the aldehyde solution. The reaction is stirred for an extended period, for instance, 48 hours, after which the mixture is poured into ice water to precipitate the product. The resulting solid is collected by filtration to yield 6-bromo-2,3-dimethoxybenzaldehyde. scielo.br This approach has been reported to produce the desired product in a 60% yield. scielo.br

Table 1: Bromination of 2,3-Dimethoxybenzaldehyde

Starting Material Reagent Solvent Reaction Time Yield (%)

This table is based on data from a study on the synthesis and molecular modeling of bromo-dimethoxybenzaldehydes. scielo.br

Once 6-bromo-2,3-dimethoxybenzaldehyde is obtained, the final step is the reduction of the aldehyde group to a primary alcohol. This is a standard transformation in organic chemistry, commonly achieved with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent well-suited for this purpose, as it readily reduces aldehydes and ketones without affecting other less reactive functional groups like esters or the aryl bromide. libretexts.org

While a specific protocol for the reduction of 6-bromo-2,3-dimethoxybenzaldehyde is not detailed in the surveyed literature, a highly analogous reaction is the reduction of 6-bromo-2,5-dimethoxybenzaldehyde. In that synthesis, the aldehyde is treated with sodium borohydride in 95% ethanol (B145695) at elevated temperatures (50°C), followed by stirring at room temperature, to afford the corresponding alcohol in 86% yield. A similar procedure would be expected to be effective for the 2,3-dimethoxy isomer. The general reaction involves dissolving the aldehyde in an alcoholic solvent (e.g., methanol (B129727) or ethanol) and adding NaBH₄ portion-wise. The reaction is typically stirred at room temperature until completion, followed by an aqueous workup to quench excess hydride and protonate the resulting alkoxide.

Table 2: Representative Aldehyde Reduction Conditions

Substrate Reducing Agent Solvent Yield (%)

This table presents data from a closely related reaction to illustrate the expected efficacy of the reductive transformation.

Synthetic Routes from 2,3-Dimethoxybenzoic Acid Derivatives

An alternative synthetic approach starts from 2,3-dimethoxybenzoic acid. This pathway also involves a bromination step followed by the reduction of the carboxylic acid to the target alcohol.

The synthesis of the intermediate 6-bromo-2,3-dimethoxybenzoic acid from 2,3-dimethoxybenzoic acid has been noted, employing molecular bromine as the reagent. youtube.com However, achieving regioselectivity in this reaction can be challenging. The carboxylic acid group is deactivating and meta-directing, while the two methoxy groups are activating and ortho, para-directing. The position ortho to the carboxyl group (C6) is sterically hindered and electronically disfavored for electrophilic attack. Consequently, direct bromination may lead to a mixture of isomers, with substitution at the C5 position being a significant competing pathway.

The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The general procedure involves the slow addition of the carboxylic acid solution to a stirred suspension of LiAlH₄ in the chosen solvent. Due to the high reactivity of LiAlH₄, the reaction is often performed at reduced temperatures and always under an inert atmosphere. An initial acid-base reaction occurs between the acidic proton of the carboxylic acid and the hydride, releasing hydrogen gas. An excess of the hydride reagent is therefore required. After the addition is complete, the reaction is typically stirred at room temperature or gently heated to ensure complete conversion. The reaction is then carefully quenched by the sequential addition of water and a base solution to decompose the excess LiAlH₄ and the resulting aluminum alkoxide complexes, precipitating aluminum salts that can be removed by filtration. While this is a standard and reliable method, specific yield data for the reduction of 6-bromo-2,3-dimethoxybenzoic acid to this compound is not available in the reviewed literature.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound involves careful consideration of the chosen pathway and reaction conditions for each step.

The synthetic route via 2,3-dimethoxybenzoic acid presents more significant challenges, primarily concerning the regioselectivity of the initial bromination. Direct bromination is likely to produce a mixture of products, leading to lower yields of the desired 6-bromo isomer and requiring difficult purification steps. A directed ortho-metalation-bromination sequence, while more complex, would likely offer superior control and higher yields of 6-bromo-2,3-dimethoxybenzoic acid. The subsequent reduction with LiAlH₄ is a robust reaction, but the hazardous nature of the reagent and the need for strictly anhydrous conditions are important practical considerations. masterorganicchemistry.com

Green Chemistry Approaches and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several aspects can be optimized to align with these principles.

Greener Bromination:

The use of N-bromosuccinimide (NBS) for the bromination of 2,3-dimethoxybenzaldehyde is already a step towards a greener process compared to the use of elemental bromine. cambridgescholars.com Liquid bromine is highly corrosive, toxic, and difficult to handle, whereas NBS is a crystalline solid that is safer and easier to manage. cambridgescholars.com To further enhance the green credentials of this step, alternative bromination systems that are considered more environmentally benign can be explored. These include methods that generate bromine in situ from a bromide salt and an oxidant, thereby avoiding the handling and transport of hazardous bromine. nih.gov For instance, the combination of an alkali metal bromide with an oxidizing agent like hydrogen peroxide in a suitable solvent presents a greener alternative. nih.govresearchgate.net The only byproduct in such a system is water, making it an environmentally friendly option. researchgate.net

Table 2: Comparison of Brominating Agents

Brominating AgentAdvantagesDisadvantagesGreen Chemistry Relevance
Elemental Bromine (Br2)High reactivityHighly toxic, corrosive, hazardous to handlePoor
N-Bromosuccinimide (NBS)Solid, easier and safer to handle than Br2Produces succinimide (B58015) as a byproductGood
In situ generated Bromine (e.g., NaBr/H2O2)Avoids handling of Br2, water as a byproductMay require optimization of reaction conditionsExcellent

Sustainable Reduction of the Aldehyde:

The reduction of 6-bromo-2,3-dimethoxybenzaldehyde to the corresponding alcohol offers significant opportunities for the application of green chemistry principles, particularly through biocatalysis. While traditional reducing agents like sodium borohydride are effective, they are often derived from non-renewable resources and can generate metallic waste. Biocatalytic reductions, on the other hand, utilize enzymes or whole-cell systems, which operate under mild conditions (room temperature and neutral pH) and are highly selective. researchgate.netscielo.org.mxtudelft.nl

A variety of plant-based materials have been shown to be effective biocatalysts for the reduction of aromatic aldehydes. researchgate.netscielo.org.mxscielo.org.mx Extracts from sources such as Aloe vera, lentil (Lens culinaris), and various vegetable wastes contain enzymes, like aldo-keto reductases, that can efficiently convert aldehydes to their corresponding alcohols. researchgate.netscielo.org.mxscielo.org.mx These methods are advantageous as they use renewable resources, are biodegradable, and avoid the use of toxic metal hydrides. scielo.org.mx The reactions are typically carried out in aqueous media, further enhancing their green profile. For example, studies have demonstrated the successful bioreduction of various aromatic aldehydes using aqueous extracts of Aloe vera under microwave irradiation, which can significantly reduce reaction times. scielo.org.mx

Table 3: Green Alternatives for the Reduction of Aromatic Aldehydes

Reduction MethodReducing Agent/CatalystSolventAdvantages
Chemical ReductionSodium Borohydride (NaBH4)Methanol/EthanolHigh yield, well-established
Biocatalytic ReductionPlant extracts (Aloe vera, Lens culinaris), vegetable wastesWaterMild conditions, renewable, biodegradable, avoids toxic metals
Enzymatic ReductionIsolated enzymes (e.g., from E. coli)Buffer/WaterHigh selectivity, mild conditions

By integrating a safer brominating agent like NBS or an in situ bromine generation system and employing a biocatalytic reduction step, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Elucidating the Chemical Reactivity and Transformative Potential of 6 Bromo 2,3 Dimethoxyphenyl Methanol

Reactivity of the Benzyl (B1604629) Alcohol Moiety in (6-Bromo-2,3-dimethoxyphenyl)methanol

The primary alcohol of the benzyl group is a versatile handle for numerous chemical transformations. Its reactivity is central to modifying this portion of the molecule, allowing for changes in oxidation state or for the introduction of new functional groups through derivatization.

The benzyl alcohol functional group in this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents are typically employed for the selective synthesis of the aldehyde, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), while stronger oxidants will push the reaction to the carboxylic acid, 6-bromo-2,3-dimethoxybenzoic acid.

Common reagents for the oxidation of benzyl alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. For the conversion to carboxylic acids, stronger reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are often utilized. smolecule.com The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring can influence the reaction kinetics, potentially making the benzyl alcohol more susceptible to oxidation.

Table 1: Oxidation Reactions of this compound

The hydroxyl group of the benzyl alcohol can be converted into other functional groups, such as ethers and esters, or transformed into a good leaving group for subsequent substitution reactions.

Etherification: Formation of an ether can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine).

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) to form a more reactive benzyl halide. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are effective for this transformation, which then allows for subsequent nucleophilic substitution reactions at the benzylic position.

Aryl Bromide Reactivity in this compound

The bromine atom attached to the aromatic ring is the second key site of reactivity, primarily serving as a handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed and organometallic reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromide. mdpi.com The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring can influence the rate-determining oxidative addition step of the catalytic cycle. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronate ester, to form a new carbon-carbon bond. organic-chemistry.orgresearchgate.net The reaction is catalyzed by a palladium(0) species and requires a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), to activate the organoboron reagent. nih.govorganic-chemistry.orgmdpi.com A wide variety of aryl, heteroaryl, vinyl, and even alkyl groups can be introduced at the bromine position, making this a highly versatile method for creating complex molecular scaffolds. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The catalytic system typically involves a palladium catalyst, a copper(I) co-catalyst (though copper-free systems exist), and an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgnih.govresearchgate.net This method is exceptionally useful for synthesizing arylalkynes, which are important intermediates in medicinal chemistry and materials science. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Nucleophilic aromatic substitution (SNA) of an aryl halide typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. nih.govyoutube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

In this compound, the methoxy groups are electron-donating by resonance, which destabilizes the negative charge required for the SNAr intermediate. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. nih.govyoutube.com For such a reaction to occur, extremely harsh conditions (high temperatures and pressures) or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required.

The aryl bromide can be converted into a potent arylmagnesium nucleophile (a Grignard reagent) through a magnesium-halogen exchange reaction. This transformation is often more efficient than direct insertion of magnesium metal, especially for functionalized arenes. harvard.edu Reagents like isopropylmagnesium chloride (i-PrMgCl), often used in combination with lithium chloride (LiCl) to form a "turbo-Grignard" reagent, are highly effective for this purpose. nih.govresearchgate.net The exchange is typically fast, even at low temperatures, and tolerates a range of functional groups. harvard.edu

Once formed, the resulting Grignard reagent, (6-(chloromagnesio)-2,3-dimethoxyphenyl)methanol, is a powerful carbon nucleophile. It can react with a wide variety of electrophiles, such as:

Aldehydes and Ketones: To form secondary or tertiary alcohols.

Carbon Dioxide (CO2): To produce a carboxylic acid after acidic workup.

Esters and Acyl Chlorides: To form ketones or tertiary alcohols.

Nitriles: To yield ketones after hydrolysis.

This reactivity provides a complementary method to palladium-catalyzed reactions for forming new carbon-carbon bonds and introducing a different set of functional groups.

Chemoselective Transformations of this compound

The presence of multiple reactive sites—an aryl bromide, a primary alcohol, and two methoxy groups—on this compound necessitates a nuanced approach to its chemical modification. Achieving chemoselectivity, the preferential reaction of one functional group in the presence of others, is paramount for its effective utilization in multi-step syntheses. Research in this area has focused on exploiting the distinct reactivity of each functional group under specific reaction conditions.

Aryl bromides are well-established precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the selective formation of a biaryl linkage at the position of the bromine atom. masterorganicchemistry.comwikipedia.orglibretexts.org By carefully selecting the palladium catalyst, ligand, and base, the C-Br bond can be activated and undergo reaction with an organoboron reagent, leaving the hydroxyl and methoxy groups intact. masterorganicchemistry.comwikipedia.orglibretexts.org

The primary alcohol functionality offers a different set of synthetic possibilities. It can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. The choice of reagent is crucial to prevent undesired side reactions, such as the cleavage of the methoxy ethers. Furthermore, the hydroxyl group can participate in etherification reactions, such as the Williamson ether synthesis, where it is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgyoutube.comyoutube.com This transformation can be achieved without affecting the aryl bromide or the methoxy groups under the appropriate conditions.

The methoxy groups are generally the most stable of the functionalities present. However, under harsh acidic conditions, they can be cleaved to reveal the corresponding phenols. This transformation is typically performed when the synthesis requires the free hydroxyl groups for subsequent reactions.

Below is a table summarizing some of the key chemoselective transformations of this compound.

TransformationReagents and ConditionsProduct
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)(6-Aryl-2,3-dimethoxyphenyl)methanol
OxidationMild oxidizing agent (e.g., MnO₂, PCC)6-Bromo-2,3-dimethoxybenzaldehyde
Williamson Ether Synthesis1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I)1-(Bromomethyl)-3,4-dimethoxy-2-(methoxymethyl)benzene

Mechanistic Investigations of Key Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of transformations involving this compound. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, the mechanisms of the key reactions involving its functional groups are well-established in the field of organic chemistry.

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. libretexts.org The cycle is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex. wikipedia.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide. masterorganicchemistry.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst. wikipedia.org

The chemoselectivity of this reaction for the C-Br bond over the C-O bonds of the hydroxyl and methoxy groups is due to the much lower energy barrier for the oxidative addition of palladium into the C-Br bond.

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgyoutube.comyoutube.com The mechanism involves the following steps:

Deprotonation: A strong base removes the acidic proton from the primary alcohol of this compound to form a potent nucleophile, the corresponding alkoxide.

Nucleophilic Attack: The alkoxide then attacks the electrophilic carbon of an alkyl halide in a concerted step, where the new carbon-oxygen bond is formed simultaneously with the breaking of the carbon-halide bond. wikipedia.orgyoutube.comyoutube.com

The success of this reaction relies on the use of a primary or methyl halide to minimize competing elimination reactions. The aryl bromide and methoxy groups are unreactive under these conditions.

Investigations into Grignard reagent formation from aryl halides have also provided insights into the reactivity of the bromo group. The formation of the Grignard reagent (RMgX) from the reaction of an aryl halide with magnesium metal is believed to proceed through a radical mechanism at the magnesium surface. niscpr.res.in While specific studies on this compound are not available, the general mechanism involves electron transfer from the magnesium to the aryl halide, leading to the formation of a radical anion which then fragments to an aryl radical and a halide anion. The aryl radical can then react with the magnesium surface to form the organomagnesium compound. niscpr.res.in The presence of the hydroxyl group would complicate this reaction, as it would be deprotonated by the Grignard reagent once formed.

Strategic Applications of 6 Bromo 2,3 Dimethoxyphenyl Methanol in Complex Natural Product and Drug Scaffold Synthesis

Total Synthesis of Isoquinoline (B145761) Alkaloids Utilizing (6-Bromo-2,3-dimethoxyphenyl)methanol

The isoquinoline alkaloid family encompasses a vast array of structurally diverse and biologically significant natural products. nih.govrsc.orgacs.orgnih.gov Many of these compounds exhibit potent pharmacological activities, making them attractive targets for total synthesis. nih.govrsc.org this compound has proven to be an invaluable starting material in the synthesis of these complex molecules.

Chelerythrine (B190780), a benzophenanthridine alkaloid, is a prominent example of a complex natural product whose synthesis has been facilitated by the use of this compound. This compound serves as a key starting material in a synthetic approach where the core structure of chelerythrine is efficiently constructed. jlu.edu.cn The strategic placement of the bromo and methoxy (B1213986) groups on the phenyl ring of this compound is crucial for the subsequent transformations that lead to the formation of the intricate tetracyclic framework of the target molecule.

A critical step in the total synthesis of chelerythrine involves the conversion of this compound into a more reactive intermediate. In one reported synthesis, this is achieved through a six-step sequence to yield methyl 6-iodo-2,3-dimethoxybenzoate. jlu.edu.cn This transformation highlights the synthetic utility of the starting material, where the bromo group can be strategically replaced with an iodo group, which is often more reactive in subsequent cross-coupling reactions. The conversion of the alcohol moiety to a methyl ester is also a key functional group manipulation in this synthetic pathway.

The construction of the isoquinoline core is often a challenging step in the synthesis of these alkaloids. Palladium-catalyzed tandem reactions have emerged as a powerful tool for achieving this transformation in a single step. jlu.edu.cnmdpi.comnih.gov In the context of chelerythrine synthesis starting from this compound-derived intermediates, a palladium-catalyzed tandem reaction is employed to efficiently construct the core structure. jlu.edu.cn These types of reactions often involve a sequence of intramolecular and intermolecular events, such as C-H activation, amination, and cyclization, all catalyzed by a palladium complex. The specific substitution pattern of the starting material plays a critical role in directing the regioselectivity and efficiency of these tandem processes.

Construction of Benzo[c]phenanthrene (B127203) Analogues and Related Polycyclic Aromatic Systems

Beyond the synthesis of isoquinoline alkaloids, this compound and its derivatives are valuable precursors for the construction of other complex polycyclic aromatic systems, such as benzo[c]phenanthrene analogues. These structures are of interest due to their potential applications in materials science and medicinal chemistry. The bromo and methoxy functionalities on the aromatic ring of this compound provide handles for various cross-coupling and annulation reactions to build up the extended aromatic framework of these larger systems.

Synthesis of Other Biologically Active Molecules and Advanced Pharmaceutical Intermediates

The synthetic utility of this compound extends to the preparation of a variety of other biologically active molecules and advanced pharmaceutical intermediates. For instance, it has been used in the synthesis of novel phenanthridines, which are aza-analogues of phenanthrenes. mdpi.combeilstein-journals.org These compounds have shown promising antibacterial and anticancer activities. mdpi.com The synthesis of these molecules often involves multi-step sequences that take advantage of the reactivity of the bromo group for the introduction of various substituents and the formation of new carbon-carbon and carbon-nitrogen bonds.

IntermediateTarget Molecule ClassKey Transformation
Methyl 6-iodo-2,3-dimethoxybenzoateIsoquinoline AlkaloidsPalladium-Catalyzed Tandem Reaction
N-(6-Bromo-2,3-dimethoxybenzyl)anilinesPhenanthridinesRadical Cyclization

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Bromo 2,3 Dimethoxyphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The ¹H NMR spectrum of (6-Bromo-2,3-dimethoxyphenyl)methanol is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the benzylic methylene (B1212753) protons, and the hydroxyl proton. Based on the data for the aldehyde precursor, the two aromatic protons would appear as doublets in the aromatic region of the spectrum. scielo.br The methoxy groups would present as sharp singlets, likely at slightly different chemical shifts due to their different electronic environments. The benzylic methylene protons (CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the six carbons of the benzene (B151609) ring, the two methoxy carbons, and the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the bromine and methoxy substituents. The benzylic carbon signal would be characteristic of a carbon attached to an oxygen atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the complete structural assignment. A COSY spectrum would show correlations between the coupled aromatic protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity by showing correlations between protons and carbons over two or three bonds.

Proton Expected Chemical Shift Range (ppm) Expected Multiplicity
Ar-H6.5 - 7.5d, d
OCH₃3.8 - 4.0s, s
CH₂OH4.5 - 4.8s or d
OHVariables (broad)
Carbon Expected Chemical Shift Range (ppm)
Ar-C110 - 160
Ar-C-Br110 - 120
OCH₃55 - 65
CH₂OH60 - 70

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, ether, and aromatic functionalities.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the primary alcohol would likely appear in the range of 1000-1050 cm⁻¹. The presence of the methoxy groups would be confirmed by C-O stretching bands, typically observed in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically below 700 cm⁻¹.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic)1450 - 1600
C-O (ether)1000 - 1300
C-O (alcohol)1000 - 1050
C-Br500 - 700

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₁BrO₃), HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Property Value
Molecular FormulaC₉H₁₁BrO₃
Molecular Weight247.09 g/mol
Exact Mass [M(⁷⁹Br)]245.98915 Da
Exact Mass [M(⁸¹Br)]247.98710 Da

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound in the solid state. To date, there is no publicly available crystal structure for this specific compound. However, analysis of a related compound, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), has been performed using X-ray diffraction, providing valuable structural information about the arrangement of the substituents on the benzene ring. scielo.br Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would offer an unambiguous confirmation of its molecular structure.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. A suitable reversed-phase HPLC method would likely employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of this compound would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound could be analyzed by GC-MS to assess its purity and to identify any volatile impurities. The mass spectrometer would provide fragmentation patterns for each separated component, aiding in their identification.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2,3 Dimethoxyphenyl Methanol and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (6-Bromo-2,3-dimethoxyphenyl)methanol, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visualize the electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, regions with negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.gov Hybrid functionals like B3LYP are often employed to achieve a balance between computational cost and accuracy in predicting electronic properties. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

Parameter Predicted Value Significance
HOMO Energy Indicates the ability to donate an electron.
LUMO Energy Indicates the ability to accept an electron.
HOMO-LUMO Gap Correlates with chemical reactivity and stability. researchgate.net

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. The rotational freedom around the single bonds, particularly the C-C bond connecting the phenyl ring to the methanol (B129727) group and the C-O bonds of the methoxy (B1213986) groups, allows the molecule to adopt various spatial arrangements. MD simulations can identify the most stable conformers, which are those with the lowest potential energy.

Furthermore, MD simulations can provide insights into intermolecular interactions. In a condensed phase, molecules of this compound can interact with each other through various non-covalent forces, such as hydrogen bonding (involving the hydroxyl group), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its melting point, boiling point, and solubility.

Mechanistic Pathways Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of reactions involving this compound. diva-portal.orgresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding the kinetics of a reaction.

For example, in a potential substitution reaction where the bromine atom is replaced, quantum chemical calculations can model the approach of a nucleophile, the formation of a transition state, and the departure of the bromide ion. Different possible pathways can be compared to determine the most energetically favorable route. These calculations can clarify the roles of various parts of the molecule in the reaction and predict the regioselectivity and stereoselectivity of the products. diva-portal.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental spectra. nih.gov The accuracy of these predictions is often assessed by statistical parameters like the root mean square error (RMSE) between the calculated and experimental values. nih.gov

Table 2: Computationally Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data Information Gained
UV-Vis λmax (nm) Electronic transitions, conjugation.
IR Vibrational Frequencies (cm⁻¹) Functional groups present.
¹H NMR Chemical Shifts (ppm) Chemical environment of hydrogen atoms.

Note: The values in this table are illustrative and would be the output of specific computational chemistry software.

Future Research Directions and Emerging Paradigms in 6 Bromo 2,3 Dimethoxyphenyl Methanol Chemistry

Exploration of New Catalytic Transformations for (6-Bromo-2,3-dimethoxyphenyl)methanol

The presence of a bromine atom and a hydroxymethyl group on the dimethoxy-substituted benzene (B151609) ring makes this compound an ideal candidate for a variety of catalytic cross-coupling reactions. Future research is expected to focus on expanding the repertoire of these transformations to synthesize a diverse range of derivatives with potential applications in pharmaceuticals and materials science.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for C-C, C-C(alkene), C-C(alkyne), and C-N bond formation, respectively. While these reactions are well-established for various aryl bromides, their application to this compound could be systematically explored to generate libraries of novel compounds. The sterically hindered nature of the bromine atom, flanked by a methoxy (B1213986) and a hydroxymethyl group, may present unique challenges and opportunities for catalyst development and optimization.

Furthermore, emerging photocatalytic methods offer green and efficient alternatives to traditional cross-coupling reactions. The use of visible-light photoredox catalysis could enable novel transformations of this compound under mild reaction conditions, potentially leading to the discovery of new reactivity patterns and the synthesis of previously inaccessible molecules.

Table 1: Potential Catalytic Transformations of this compound (Note: The following table presents hypothetical products from established catalytic reactions, illustrating the potential for derivatization. Specific experimental data for these reactions with this compound is a subject for future research.)

Reaction Type Coupling Partner Potential Product Structure Catalyst System (Example)
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄, Base
Heck CouplingStyrenePd(OAc)₂, PPh₃, Base
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Base
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, Ligand, Base

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry and automated platforms. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. The integration of this compound chemistry into such platforms represents a significant area for future development.

Flow chemistry setups can enable the precise control of reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for optimizing the yield and selectivity of catalytic reactions involving this compound. nih.gov Furthermore, the modular nature of flow systems allows for the telescoping of multiple reaction steps, streamlining the synthesis of complex molecules from this starting material without the need for isolating intermediates. nih.gov

Automated synthesis platforms, often guided by machine learning algorithms, can accelerate the discovery of new derivatives of this compound by systematically exploring a wide range of reaction conditions and reactants. beilstein-journals.org This high-throughput approach can significantly reduce the time and resources required for the synthesis and optimization of novel compounds. researchgate.net

Chemoenzymatic and Biocatalytic Approaches for this compound Derivatization

Biocatalysis and chemoenzymatic synthesis are emerging as powerful and sustainable alternatives to traditional chemical methods. The use of enzymes can offer high selectivity and efficiency under mild reaction conditions, making them attractive for the derivatization of functionalized molecules like this compound.

One promising area of research is the lipase-catalyzed kinetic resolution of the racemic this compound. Lipases are known to catalyze the enantioselective acylation of alcohols, which could provide a route to enantiomerically pure forms of this compound and its derivatives. nih.govmdpi.comnih.gov This is particularly important for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Furthermore, other biocatalytic transformations, such as glycosylation or oxidation, could be explored. Glycosyltransferases could be employed to attach sugar moieties to the hydroxyl group, potentially modulating the solubility and biological activity of the resulting compounds. Oxidoreductases could be used for the selective oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid, providing access to a different class of derivatives.

Table 2: Potential Biocatalytic Derivatizations of this compound (Note: This table illustrates potential biocatalytic transformations. Specific enzyme screening and optimization would be required for this compound.)

Transformation Enzyme Class Potential Product Key Advantage
Kinetic ResolutionLipaseEnantiopure (R)- and (S)-alcohols and estersAccess to chiral building blocks
GlycosylationGlycosyltransferaseGlycosylated derivativeImproved solubility and bioavailability
OxidationAlcohol Dehydrogenase6-Bromo-2,3-dimethoxybenzaldehyde (B1228148)Selective oxidation under mild conditions

Design and Synthesis of Advanced Materials Utilizing this compound as a Building Block

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials with tailored properties. The presence of multiple functional groups allows for its incorporation into a variety of polymeric and crystalline structures.

One area of interest is the use of this compound derivatives as precursors for metal-organic frameworks (MOFs). researchgate.net By converting the hydroxymethyl group to a carboxylic acid and utilizing the bromo-substituent for further functionalization or as a site for post-synthetic modification, novel linkers for MOFs could be designed. rsc.orgresearchgate.net These materials could have applications in gas storage, separation, and catalysis.

Another potential application is in the synthesis of liquid crystals. The rigid aromatic core of this compound, when appropriately functionalized with long alkyl chains or other mesogenic groups, could lead to the formation of new liquid crystalline materials. researchgate.netmdpi.comtcichemicals.commdpi.com The dimethoxy substitution pattern can influence the molecular shape and intermolecular interactions, which are crucial for determining the liquid crystalline properties.

Finally, the bromo-substituent can be exploited for the synthesis of functional polymers. For example, through cross-coupling polymerization reactions, polymers with interesting electronic or optical properties could be prepared. These materials could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Q. What are the recommended synthetic routes for (6-Bromo-2,3-dimethoxyphenyl)methanol?

A common approach involves condensation reactions between substituted benzaldehydes and hydrazine derivatives. For example, brominated intermediates can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, followed by reduction of the carbonyl group to the alcohol. Key steps include purification via recrystallization (e.g., using ethanol or dichloromethane) and characterization via FT-IR, 1H^1 \text{H}-NMR, and 13C^{13} \text{C}-NMR to confirm the hydroxyl and methoxy groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Analysis : Use 1H^1 \text{H}-NMR to identify aromatic protons (δ ~6.5–7.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm). 13C^{13} \text{C}-NMR can confirm the presence of a brominated aromatic ring (δ ~110–130 ppm) and the methanol carbon (δ ~60–65 ppm) .
  • Elemental Analysis : Verify C, H, and N content to confirm stoichiometry.
  • X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., O–H···N or N–H···O interactions) to confirm molecular packing .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for bromination or condensation reactions. For example, PBr3_3 in DCM at 0°C effectively brominates methoxy-substituted precursors without side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

  • Solvent Effects : Deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) can cause chemical shift variations.
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., incomplete reduction intermediates or oxidized forms).
  • Dynamic Effects : Variable-temperature NMR can reveal conformational changes or hydrogen-bonding dynamics .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) for electrophilic aromatic substitution.
  • Stepwise Purification : Employ column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate intermediates before final reduction .
  • Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and minimize over-bromination.

Q. How do structural modifications (e.g., halogen placement) influence biological activity?

  • Comparative Studies : Synthesize analogs with Cl or F substituents and compare antimicrobial efficacy via MIC (Minimum Inhibitory Concentration) assays.
  • Mechanistic Insights : Molecular docking can predict interactions with bacterial enzymes (e.g., dihydrofolate reductase), where bromine’s electronegativity may enhance binding affinity .

Q. How can crystallographic data explain contradictory solubility or stability results?

  • Packing Analysis : X-ray structures may reveal intermolecular hydrogen bonds or π-π stacking that reduce solubility in nonpolar solvents.
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystallinity; amorphous phases may degrade faster than crystalline forms .

Q. What methodologies validate its role in hydrogen-bonded networks?

  • IR Spectroscopy : Identify O–H stretching frequencies (~3200–3600 cm1^{-1}) and shifts upon complexation.
  • Single-Crystal Studies : Resolve dimeric or polymeric structures formed via N–H···O or O–H···N interactions, which are critical for designing supramolecular assemblies .

Data Contradiction Analysis

Q. How to address inconsistent biological activity across studies?

  • Strain-Specific Effects : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to identify selectivity.
  • Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria may show reduced susceptibility due to extracellular matrix barriers .
  • Synergistic Studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects.

Q. Why might computational models (e.g., DFT) disagree with experimental reactivity data?

  • Solvent Exclusion : Many DFT models assume gas-phase conditions; incorporate solvent parameters (e.g., PCM) for accuracy.
  • Conformational Sampling : Include multiple rotamers in calculations to account for steric effects from methoxy groups .

Methodological Tables

Q. Table 1. Key Spectral Signatures for this compound

TechniqueKey Peaks/DataReference
1H^1 \text{H}-NMRδ 6.8–7.2 ppm (aromatic H), δ 3.9 ppm (OCH3_3)
13C^{13} \text{C}-NMRδ 110–130 ppm (C-Br), δ 60–65 ppm (CH2_2OH)
FT-IR3200–3600 cm1^{-1} (O–H stretch)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–25°C (prevents bromine elimination)+30%
SolventDCM (enhances electrophilic substitution)+25%
CatalystPBr3_3 (1.05 equiv. in DCM)+40%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.